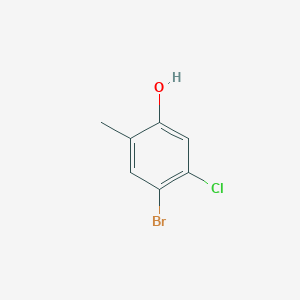

4-Bromo-5-chloro-2-methylphenol

Description

Properties

IUPAC Name |

4-bromo-5-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZESEJZODZKOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303736 | |

| Record name | 4-Bromo-5-chloro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-50-8 | |

| Record name | 4-Bromo-5-chloro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-chloro-2-methylphenol physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-chloro-2-methylphenol

Abstract

This technical guide provides a comprehensive overview of the physical properties of the halogenated phenol, this compound. Recognizing the current scarcity of direct experimental data for this specific isomer in publicly accessible literature, this document adopts a three-pronged approach for the benefit of researchers, scientists, and drug development professionals. Firstly, it presents computationally predicted physical properties to offer baseline estimates. Secondly, it provides a comparative analysis of experimentally determined properties of closely related isomers, highlighting the structural nuances that influence these characteristics. Finally, it delivers detailed, field-proven experimental protocols for the determination of key physical properties, empowering researchers to generate empirical data for this and other novel compounds. This guide is structured to provide both theoretical understanding and practical, actionable methodologies grounded in scientific integrity.

Introduction and Current Data Landscape

This compound is a substituted aromatic compound belonging to the class of halogenated phenols. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the halogen substituents. The precise arrangement of the bromo, chloro, and methyl groups on the phenol ring dictates its steric and electronic profile, which in turn governs its physical properties and potential biological activity.

A thorough review of scientific databases and chemical supplier catalogs indicates a notable lack of published experimental data for the specific isomer this compound. This guide addresses this data gap by focusing on predictive models and established analytical techniques, providing a robust framework for its characterization.

Molecular Identity and Predicted Properties

The foundational step in characterizing any chemical entity is to define its molecular structure and derive its fundamental computed properties.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆BrClO

-

Canonical SMILES: CC1=CC(=C(C=C1O)Br)Cl

While experimental data is sparse, computational models provide valuable estimations for key physicochemical parameters. These predictions, sourced from databases such as PubChem, are based on the molecule's structure and offer insights into its likely behavior. The table below summarizes these computed properties for this compound and two of its close isomers to illustrate the subtle yet significant impact of substituent placement.

Table 1: Computed Physical Properties of Substituted Methylphenol Isomers

| Property | This compound (Predicted) | 5-Bromo-4-chloro-2-methylphenol (Predicted)[2] | 4-Bromo-3-chloro-5-methylphenol (Predicted)[1] |

| Molecular Weight | 221.48 g/mol | 221.48 g/mol | 221.48 g/mol |

| XLogP3 | 3.3 | 3.3 | 3.3 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 0 | 0 | 0 |

| Exact Mass | 219.92906 Da | 219.92906 Da | 219.92906 Da |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | 20.2 Ų |

Data sourced from PubChem computational models. XLogP3 is a measure of lipophilicity.

Comparative Analysis with Related Compounds

To ground the predicted data with empirical values, it is instructive to examine the known physical properties of structurally similar, commercially available compounds. The properties of phenols are significantly influenced by intermolecular hydrogen bonding due to the hydroxyl group, leading to higher melting and boiling points compared to non-hydroxylated analogues.[3][4] The nature and position of other ring substituents further modulate these properties.

Table 2: Experimental Physical Properties of Related Phenolic Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4-Bromo-2-methylphenol | 2362-12-1 | C₇H₇BrO | 187.04 | ~66–69 | Decomposes | Slightly soluble in water, soluble in organic solvents.[5] |

| 4-Chloro-2-methylphenol | 1570-64-5 | C₇H₇ClO | 142.58 | 43-46 | 220-225 | Insoluble in water.[6] |

This comparative data illustrates that halogenated phenols are typically solids at room temperature with limited water solubility, a characteristic that generally increases with the size of the aryl group.[3][4]

Standard Methodologies for Physical Property Determination

The following sections detail the standard operating procedures for determining the core physical properties of a novel solid organic compound like this compound. These protocols are designed to be self-validating and are cornerstones of chemical characterization.

Melting Point Determination

Causality and Principle: The melting point is a critical indicator of a crystalline solid's purity.[7] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[8] This determination provides a rapid assessment of sample purity and serves as a key physical constant for identification.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the dry, crystalline this compound onto a clean, dry watch glass. Finely crush the solid into a powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of solid enters the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Perform a quick heating run (10-20°C/min ramp rate) to find the approximate melting range. Allow the apparatus to cool significantly.

-

Accurate Determination: For the formal measurement, set the heating ramp rate to a slow 1-2°C per minute, starting at least 15-20°C below the approximate melting point found in the rapid run.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into liquid (T₂). The melting range is reported as T₁ - T₂.

-

Validation: Repeat the measurement with two additional samples to ensure reproducibility. The results should be consistent within 1°C.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Causality and Principle: Solubility is a fundamental property that influences a compound's suitability for various applications, including formulation in drug delivery systems and choice of solvents for chemical reactions. The solubility of a substituted phenol is governed by the interplay between the hydrophilic hydroxyl group, capable of hydrogen bonding, and the lipophilic, halogenated aromatic ring.[3][10] A systematic test in a range of solvents provides a qualitative measure of polarity.

Experimental Protocol:

-

Sample Preparation: Weigh approximately 10 mg of this compound into a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent. A standard panel should include:

-

Water (polar, protic)

-

5% aq. NaOH (basic, tests for acidic protons)

-

5% aq. NaHCO₃ (weakly basic, distinguishes strong from weak acids)

-

5% aq. HCl (acidic, tests for basic groups)

-

Ethanol (polar, protic organic)

-

Dichloromethane (nonpolar organic)

-

-

Observation: Agitate each tube vigorously for 60 seconds. Observe whether the solid dissolves completely.

-

Interpretation:

-

Soluble in Water: Indicates significant polarity. Unlikely for this compound given its structure.

-

Insoluble in Water, Soluble in 5% NaOH: This is the expected result for a phenol. The acidic proton of the hydroxyl group is deprotonated by the strong base to form a water-soluble sodium phenoxide salt.[11]

-

Insoluble in 5% NaHCO₃: Phenols are typically not acidic enough to react with sodium bicarbonate, distinguishing them from carboxylic acids.

-

Soluble in Organic Solvents: Solubility in ethanol and dichloromethane is expected due to the lipophilic nature of the bromochloromethylphenyl group.

-

Caption: Systematic Workflow for Solubility Profiling.

UV-Visible Spectroscopic Analysis

Causality and Principle: UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Phenolic compounds contain aromatic rings, which are chromophores that strongly absorb UV light.[2][12] The position (λ_max) and intensity of these absorption bands are characteristic of the molecule's electronic structure and can be used for quantification and identification.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices for phenols.

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL) of this compound in the chosen solvent.

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

-

Baseline Correction: Place the blank cuvette in both the sample and reference beams and run a baseline correction over the desired wavelength range (typically 200-400 nm for phenols).

-

Spectrum Acquisition: Replace the blank in the sample beam with the sample cuvette. Scan the sample to obtain its absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For substituted phenols, characteristic absorption bands are expected in the ~250-290 nm region.[2][13]

Caption: Protocol for UV-Visible Spectrum Acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Causality and Principle: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For this compound, NMR would definitively confirm the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Expected Signals:

-

-OH Proton: A broad singlet whose chemical shift is concentration and solvent-dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Aromatic Protons: The two remaining protons on the benzene ring will appear as singlets or doublets, depending on their coupling. Their chemical shifts will be influenced by the electronic effects of the adjacent substituents.

-

-CH₃ Protons: A sharp singlet, typically in the 2.0-2.5 ppm region.

-

-

Integration: The relative areas under the peaks will correspond to the number of protons (e.g., a ratio of 1:1:1:3 for OH, Ar-H, Ar-H, and CH₃).

¹³C NMR Spectroscopy:

-

Expected Signals:

-

The spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.

-

The chemical shifts of the aromatic carbons will provide clear evidence of the substitution pattern, with carbons bonded to the electronegative oxygen, bromine, and chlorine atoms appearing at characteristic downfield shifts.

-

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a robust characterization is achievable through a combination of computational prediction, comparative analysis with related isomers, and rigorous application of standard analytical methodologies. This guide provides the necessary theoretical framework and practical protocols for researchers to determine the critical physical properties of this compound. The detailed experimental workflows for melting point, solubility, UV-Vis, and NMR analysis serve as a validated blueprint for the comprehensive characterization of this and other novel chemical entities, ensuring scientific integrity and advancing research in drug discovery and materials science.

References

-

Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Retrieved from Canadian Science Publishing website: [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary website: [Link]

- Kamounah, F. S., et al. (1993). 1H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(9), 1253-1255.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from Doc Brown's Chemistry website: [Link]

-

University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from University of Technology, Iraq website: [Link]

-

Edinburgh Instruments. (2023). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Retrieved from Edinburgh Instruments website: [Link]

-

Purdue University. (n.d.). Experiment 1 - Melting Points. Retrieved from Purdue University website: [Link]

- Glidewell, C., et al. (1969). Analysis of the Proton Magnetic Resonance Spectra of Phenol and Thiophenol and their Methyl, Silyl and Germyl Derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from Thompson Rivers University website: [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from Clarion University website: [Link]

- iPrep. (2022, August 5). Test for Halogens | Organic Chemistry | Chemistry | Class 11th | iPrep [Video]. YouTube.

-

ResearchGate. (n.d.). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from ResearchGate website: [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. Retrieved from PubChem website: [Link]

-

PubChem. (n.d.). 5-Bromo-4-chloro-2-methylphenol. Retrieved from PubChem website: [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.4D: Individual Tests. Retrieved from Chemistry LibreTexts website: [Link]

-

National Center for Biotechnology Information. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Retrieved from National Center for Biotechnology Information website: [Link]

- ACS Publications. (2001). Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. The Journal of Physical Chemistry A, 105(39), 8963–8973.

-

PubChem. (n.d.). 5-Bromo-4-chloro-2-methylphenol. Retrieved from PubChem website: [Link]

-

National Center for Biotechnology Information. (2014). Perspective on halogenated organic compounds. Retrieved from National Center for Biotechnology Information website: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from Cheméo website: [Link]

-

Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from Austin Community College website: [Link]

-

University of Babylon. (n.d.). Solubility test for Organic Compounds. Retrieved from University of Babylon website: [Link]

-

Mol-Instincts. (n.d.). Compound 4-bromo-2-chloro-6-({[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl)phenol.... Retrieved from Mol-Instincts website: [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. Retrieved from PubChem website: [Link]

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from Srini Chem website: [Link]

-

CK-12 Foundation. (n.d.). Describe the physical properties of phenols. Retrieved from CK-12 Foundation website: [Link]

-

Unacademy. (n.d.). physical properties of Phenol. Retrieved from Unacademy website: [Link]

-

PW. (2024, February 28). Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024. Retrieved from PW website: [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from EMBIBE website: [Link]

Sources

- 1. ijset.in [ijset.in]

- 2. nveo.org [nveo.org]

- 3. ck12.org [ck12.org]

- 4. Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024 [pw.live]

- 5. srinichem.com [srinichem.com]

- 6. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. athabascau.ca [athabascau.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. physical properties of Phenol [unacademy.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. edinburghanalytical.com [edinburghanalytical.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylphenol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-5-chloro-2-methylphenol, a halogenated aromatic organic compound. While direct experimental data for this specific isomer is not extensively available in public literature, this document synthesizes information from structurally related compounds and foundational chemical principles to offer predictive insights into its properties, synthesis, and potential applications, particularly in the realm of drug discovery.

Introduction and Isomeric Context

Halogenated phenols are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The specific positioning of halogen and alkyl substituents on the phenol ring profoundly influences the molecule's physicochemical properties and biological activity.[3]

The subject of this guide, this compound, is a distinct isomer within a family of bromochloromethylphenols. It is crucial to distinguish it from its more commonly documented isomers, such as 5-Bromo-4-chloro-2-methylphenol and 4-Bromo-3-chloro-5-methylphenol, as even minor shifts in substituent placement can lead to significant differences in reactivity and biological function.

Chemical Structure and Identification

The chemical structure of this compound features a benzene ring substituted with a hydroxyl group (-OH) at position 1, a methyl group (-CH3) at position 2, a bromine atom (-Br) at position 4, and a chlorine atom (-Cl) at position 5.

Molecular Formula: C₇H₆BrClO

Molecular Weight: 221.48 g/mol [4]

A definitive CAS number for this compound is not readily found in major chemical databases, which may indicate its status as a novel or less-common research chemical. For comparison, the CAS number for the related isomer 5-Bromo-4-chloro-2-methylphenol is 1780721-85-8.[4]

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methylphenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize the formation of poly-brominated byproducts.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Applications in Drug Development and Research

Halogenated phenols are valuable building blocks in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's pharmacokinetic and pharmacodynamic properties. [3]The introduction of bromine and chlorine can enhance binding affinity to target proteins, improve metabolic stability, and increase lipophilicity, which can affect cell membrane permeability. [5]

Potential as a Pharmaceutical Intermediate

This compound, with its specific substitution pattern, could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The bromine atom, in particular, can act as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to introduce new carbon-carbon or carbon-heteroatom bonds.

Caption: Structure-Activity Relationship considerations for this compound.

Role in Agrochemical Research

Similar to other halogenated phenols, this compound could also be explored as a precursor for the development of novel herbicides, fungicides, or insecticides. [1]The specific combination and position of the substituents may impart selective toxicity towards pests or weeds while maintaining an acceptable environmental profile.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling halogenated phenols should be strictly followed. These compounds are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin. [6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a potentially valuable, albeit under-documented, chemical entity. Based on the established chemistry of related halogenated phenols, it holds promise as a versatile intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The proposed synthetic route provides a logical starting point for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications.

References

-

PubChem. 5-Bromo-4-chloro-2-methylphenol. [Link]

-

PubChem. 4-Bromo-3-chloro-5-methylphenol. [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

-

PubChem. 4-Bromo-2-fluoro-5-methylphenol. [Link]

- Kolomiets, N.E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW).

- Google Patents. Process for producing 4-bromo-2-chlorophenols.

-

ACS Publications. One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Halogenated Phenols on Targeted Therapies. [Link]

-

Taylor & Francis Online. One-pot synthesis of trisubstituted 2-pyrones and polysubstituted phenols through Zn catalyzed cascade of ynone/condensation/elimination reactions. [Link]

-

Capot Chemical. Material Safety Data Sheet: 2-bromo-4-chloro-6-methylphenol. [Link]

-

MDPI. Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. [Link]

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

NIH National Library of Medicine. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

-

CPAchem. Safety data sheet: 4-Bromo-2-chlorophenol. [Link]

-

MDPI. Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. [Link]

-

Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]

-

RCSB PDB. 2-Methylphenol. [Link]

-

PubChem. 5-Chloro-2-methylphenol. [Link]

-

Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

-

PubMed. Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies. [Link]

-

Haz-Map. 4-Chloro-2-methylphenol. [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Bromo-5-chloro-2-methylphenol

Introduction

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable data on molecular weight and structure through the controlled fragmentation of ionized molecules.[1][2] This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-5-chloro-2-methylphenol. As a polysubstituted aromatic compound, its fragmentation is governed by the complex interplay of its bromo, chloro, methyl, and hydroxyl functional groups. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices, for metabolic profiling, and for ensuring the quality of synthetic processes.

This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical framework but also practical, field-proven insights into the causality behind the expected fragmentation cascade.

Theoretical Mass Spectrum and Isotopic Distribution

The molecular formula for this compound is C₇H₆BrClO. The presence of two halogen atoms, bromine and chlorine, with their distinct isotopic abundances, will result in a characteristic isotopic pattern for the molecular ion peak.

-

Chlorine: Approximately a 3:1 ratio of ³⁵Cl to ³⁷Cl.[3]

-

Bromine: Approximately a 1:1 ratio of ⁷⁹Br to ⁸¹Br.[4]

This will produce a distinctive M, M+2, and M+4 pattern in the mass spectrum, which is a key identifying feature for compounds containing both bromine and chlorine.

| Ion | Nominal m/z | Isotopic Composition | Expected Relative Abundance |

| [M]⁺ | 220 | C₇H₆³⁵Cl⁷⁹BrO | ~75% |

| [M+2]⁺ | 222 | C₇H₆³⁷Cl⁷⁹BrO / C₇H₆³⁵Cl⁸¹BrO | ~100% (Base Peak) |

| [M+4]⁺ | 224 | C₇H₆³⁷Cl⁸¹BrO | ~25% |

Predicted Fragmentation Pathways

Under electron ionization (EI) at a standard 70 eV, the this compound molecule will be ionized to a radical cation, [M]⁺•, which will then undergo a series of fragmentation reactions to yield more stable ions.[5] The primary fragmentation events are predicted to be driven by the lability of the carbon-halogen bonds and the influence of the hydroxyl and methyl groups on the aromatic ring.

Primary Fragmentation Mechanisms

-

Benzylic Cleavage (Loss of a Hydrogen Radical): The methyl group provides a site for benzylic cleavage, a common fragmentation pathway for alkyl-substituted aromatic compounds. The loss of a hydrogen radical from the molecular ion would result in a stable benzylic-type cation.

-

[M - H]⁺

-

-

Halogen Loss: The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making the loss of a bromine radical a highly probable initial fragmentation step. The loss of a chlorine radical is also possible but likely to be less favorable.

-

[M - Br]⁺

-

[M - Cl]⁺

-

-

Loss of Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical.

-

[M - CH₃]⁺

-

Secondary and Tertiary Fragmentation

The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions that are characteristic of the original molecule's structure.

-

Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo the elimination of a neutral CO molecule from the ring, leading to a five-membered ring structure.[6] This can occur after initial fragmentation events.

-

[M - Br - CO]⁺

-

[M - Cl - CO]⁺

-

[M - CH₃ - CO]⁺

-

-

Loss of a Formyl Radical (HCO): Another characteristic fragmentation of phenols is the loss of a formyl radical.[6]

-

[M - Br - HCO]⁺

-

-

Sequential Halogen Loss: An ion that has lost one halogen can subsequently lose the other.

-

[M - Br - Cl]⁺

-

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Caption: Predicted EI fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

To empirically determine the fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) protocol would be employed.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an electron ionization (EI) source.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-350.

Data Analysis

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

-

Fragmentation Analysis:

-

Identify the molecular ion cluster (M, M+2, M+4).

-

Identify and assign m/z values to the major fragment ions.

-

Compare the empirical fragmentation pattern to the predicted pathways.

-

Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with known spectra of similar compounds.

-

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The expected retention time of the compound can be estimated based on its structure and the GC parameters. The presence of the characteristic isotopic pattern for one bromine and one chlorine atom serves as a primary confirmation of the elemental composition of the molecular ion. Furthermore, the observed fragment ions should logically correspond to the loss of known substituents (Br, Cl, CH₃) and neutral molecules (CO) from the parent structure, providing a coherent and self-consistent dataset.

Conclusion

References

- Folk, T. L., & Wideman, L. G. (1969). Competing fragmentations in the mass spectra of halogenated phenols.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

-

LCGC International. (2020). Electron Ionization for GC–MS. Retrieved from [Link]

- Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065. doi:10.1002/rcm.4471

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: The Significance of Solubility in the Application of Substituted Phenols

An In-depth Technical Guide to the Solubility of 4-Bromo-5-chloro-2-methylphenol in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Recognizing the limited availability of direct experimental data for this specific compound in public literature, this document emphasizes the foundational principles of solubility, provides a robust experimental protocol for its determination, and offers insights into predicting its behavior based on the properties of analogous phenolic structures. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and analytical method design.

This compound belongs to the class of halogenated phenols, compounds that are pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific substitution pattern on the phenolic ring—a bromine atom, a chlorine atom, and a methyl group—imparts a unique combination of lipophilicity, polarity, and reactivity. Understanding the solubility of this molecule in a range of organic solvents is paramount for its practical application. Solubility data governs critical process parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the formulation of final products. In the context of drug development, solubility is a key determinant of a compound's bioavailability and manufacturability.

Physicochemical Profile and Solubility Predictions

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₇H₆BrClO | PubChem[2] |

| Molecular Weight | 221.48 g/mol | PubChem[2] |

| Predicted LogP | 3.3 | XLogP3[2] |

| Hydrogen Bond Donor | 1 (phenolic hydroxyl group) | Inferred from structure |

| Hydrogen Bond Acceptor | 1 (phenolic hydroxyl oxygen) | Inferred from structure |

| Polarity | Moderately polar | Inferred from structure |

The presence of both a hydrogen bond donor (-OH) and acceptor, along with the lipophilic contributions of the methyl group and halogen atoms, suggests that this compound will exhibit varied solubility across different solvent classes. The predicted LogP of 3.3 indicates a significant degree of lipophilicity, suggesting higher solubility in non-polar organic solvents compared to water. However, the ability to form hydrogen bonds will also allow for dissolution in polar protic and aprotic solvents.

The thermodynamics of dissolution for substituted phenols are influenced by the energy required to overcome the crystal lattice forces of the solid solute and the energy released upon the formation of new solute-solvent interactions.[3][4] The electronic character of the bromo, chloro, and methyl substituents will modulate the acidity of the phenolic proton and the molecule's overall dipole moment, further influencing its interaction with solvent molecules.[3][4]

A Strategic Approach to Solvent Selection

A systematic evaluation of solubility should encompass a diverse range of organic solvents, categorized by their polarity and hydrogen bonding capabilities. The following is a recommended list for initial screening, representing common solvents used in organic synthesis and pharmaceutical processing:

-

Non-Polar Solvents: Toluene, Heptane, Cyclohexane

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol

Phenolic compounds generally show increased solubility in polar protic solvents like alcohols due to strong hydrogen bonding interactions.[5] However, the significant halogenation of this compound may also lead to good solubility in chlorinated solvents like DCM.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium shake-flask method .[5][6][7] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant is constant.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For phenolic compounds, this can range from several hours to days. A preliminary time-to-equilibrium study is recommended.

-

Excess Solid: The presence of undissolved solid ensures that the solution remains saturated throughout the experiment.

-

Quantification Method: UV-Vis spectrophotometry is a common and sensitive method for quantifying dissolved aromatic compounds like phenols.[6] It relies on creating a calibration curve from standards of known concentration. Gravimetric analysis, while less sensitive, can serve as an excellent orthogonal method to verify the results.[5][6]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Workflow Diagram:

Sources

- 1. srinichem.com [srinichem.com]

- 2. 5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. The thermodynamics of hydration of phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety Data Sheet of 4-Bromo-5-chloro-2-methylphenol

Section 1: Chemical Identification

This section provides the fundamental identification details for 4-Bromo-5-chloro-2-methylphenol.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-4-chloro-2-methylphenol | [1] |

| Molecular Formula | C₇H₆BrClO | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| CAS Number | 1780721-85-8 | [1] |

| Synonyms | 5-bromo-4-chloro-2-methylphenol | [1] |

Section 2: Hazard Identification and GHS Classification

Based on the toxicological profiles of structurally similar halogenated phenols, this compound is anticipated to be a hazardous substance. The following GHS classifications are extrapolated from related compounds such as 4-Bromo-2-chlorophenol and 2-Bromo-4-methylphenol.[2][3]

-

Acute Toxicity, Oral (Category 4) [4]

-

Acute Toxicity, Dermal (Category 4) [4]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system [2][4]

Signal Word: Warning

Hazard Statements:

-

H312: Harmful in contact with skin.

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][8]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Caption: Primary Health Hazards of this compound.

Section 3: Composition and Information on Ingredients

This guide pertains to this compound as a pure substance.

| Component | CAS Number | Molecular Formula | Weight % |

| This compound | 1780721-85-8 | C₇H₆BrClO | >95% |

Section 4: First-Aid Measures

Immediate medical attention is required in case of exposure. Show this safety data sheet to the doctor in attendance.

-

In case of eye contact:

-

In case of skin contact:

-

If inhaled:

-

If swallowed:

Section 5: Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific hazards arising from the chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[9][10] These may include carbon oxides, hydrogen bromide, and hydrogen chloride.

-

Special protective equipment for firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[9][10]

Section 6: Accidental Release Measures

-

Personal precautions, protective equipment, and emergency procedures:

-

Environmental precautions: Do not let product enter drains.[11]

-

Methods and materials for containment and cleaning up:

Section 7: Handling and Storage

-

Precautions for safe handling:

-

Conditions for safe storage, including any incompatibilities:

Caption: Recommended laboratory workflow for handling this compound.

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low.[9][10]

-

Personal Protective Equipment:

-

Eye/face protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]

-

Respiratory protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

-

Section 9: Physical and Chemical Properties

The following are computed properties for this compound.

| Property | Value | Source |

| Molecular Weight | 221.48 g/mol | [1] |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 219.92906 Da | [1] |

| Monoisotopic Mass | 219.92906 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

Section 10: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical stability: Stable under recommended storage conditions.

-

Possibility of hazardous reactions: No data available.

-

Conditions to avoid: Incompatible products, excess heat, dust formation.

-

Incompatible materials: Strong oxidizing agents.[2]

-

Hazardous decomposition products: Carbon monoxide, Carbon dioxide, Hydrogen chloride gas, Hydrogen bromide gas.

Section 11: Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information below is based on data from structurally related compounds.

-

Acute toxicity: Harmful if swallowed or in contact with skin.[2]

-

Serious eye damage/eye irritation: Causes serious eye irritation.[2][4]

-

Respiratory or skin sensitization: No data available.

-

Germ cell mutagenicity: No data available.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[11]

-

Reproductive toxicity: No data available.[2]

-

Specific target organ toxicity - single exposure: May cause respiratory irritation.[2][4][11]

-

Specific target organ toxicity - repeated exposure: No data available.

-

Aspiration hazard: No data available.

References

Sources

- 1. 5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. cochise.edu [cochise.edu]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. 2-溴-4-甲基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. capotchem.cn [capotchem.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Technical Guidance on 4-Bromo-5-chloro-2-methylphenol: A Note on Chemical Identity and Safety

Senior Application Scientist Note: Researchers, scientists, and drug development professionals seeking toxicological data and handling precautions for 4-Bromo-5-chloro-2-methylphenol should exercise extreme caution. Comprehensive searches of chemical safety databases, supplier inventories, and regulatory resources have not yielded a specific and verifiable toxicological profile or Safety Data Sheet (SDS) for this particular isomer.

The precise arrangement of functional groups on the phenol ring dictates the compound's chemical, physical, and toxicological properties. Extrapolating safety data from related isomers is not a scientifically valid or safe practice, as small structural changes can lead to significant differences in reactivity, toxicity, and required handling procedures.

The Critical Importance of Isomer Identification

The name "this compound" specifies a distinct chemical structure. However, public domain safety information is more readily available for other, structurally different isomers, including:

-

4-Bromo-2-chlorophenol

-

2-Bromo-4-chloro-5-methylphenol (CAS No. 112135-31-6)

-

5-Bromo-4-chloro-2-methylphenol (CAS No. 1780721-85-8)

-

2-bromo-4-chloro-6-methylphenol (CAS No. 54852-68-5)

Each of these compounds will have a unique toxicological profile. Before any handling or experimental use, it is imperative to:

-

Confirm the Chemical Abstract Service (CAS) Number: The CAS number is a unique identifier for a specific chemical substance and is the most reliable way to ensure you are researching the correct compound.

-

Source a Specific Safety Data Sheet (SDS): The SDS for the exact CAS number of the compound in your possession is the primary source for all safety, handling, and emergency information.

General Hazards of Halogenated Phenols (For Informational Purposes Only)

While specific data for this compound is unavailable, halogenated phenols as a class of compounds often present significant health and safety risks. The following information is provided as a general overview and should not be considered a substitute for a substance-specific SDS.

Many halogenated phenols are known to be:

-

Corrosive or Irritating: Causing severe irritation or burns to the skin, eyes, and respiratory tract.[1][2][3]

-

Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Environmental Hazards: Potentially toxic to aquatic life.[2][4]

Hypothetical Risk Assessment and Handling Workflow

Should a verified SDS for this compound become available, a systematic approach to risk assessment and handling would be required. The following diagrams illustrate the logical workflows that should be implemented in a laboratory setting.

Caption: Workflow for Hazard Identification and Risk Assessment.

General Safe Handling Protocol for Potentially Hazardous Powders

The following is a generalized protocol for handling a solid chemical with presumed toxicity. This is a template and must be adapted based on a specific SDS.

-

Preparation & Engineering Controls:

-

Work must be conducted in a certified chemical fume hood.

-

Ensure an eyewash station and safety shower are directly accessible.[1]

-

Place a chemical-resistant liner on the work surface.

-

-

Personal Protective Equipment (PPE):

-

Don appropriate PPE as detailed in the diagram below. As a minimum, this would include a lab coat, nitrile gloves, and chemical splash goggles.

-

-

Weighing & Handling:

-

Post-Handling & Decontamination:

-

Wipe down the work surface with an appropriate solvent and then soap and water.

-

Carefully remove and dispose of gloves in the designated waste stream.

-

Wash hands thoroughly with soap and water.[1]

-

Caption: Generalized PPE Donning and Doffing Sequence.

Emergency Procedures: A General Framework

In the event of an exposure to a hazardous chemical, a rapid and informed response is critical. The following decision tree is a general guide. Always refer to Section 4 (First-Aid Measures) and Section 6 (Accidental Release Measures) of the substance-specific SDS.

Caption: General Emergency Response Decision Tree.

Due to the absence of specific toxicological and safety data for This compound , this document cannot provide the in-depth technical guide requested. We strongly advise against the use of this compound until a verified Safety Data Sheet from a reputable supplier can be obtained. For projects requiring a brominated and chlorinated methylphenol, we recommend sourcing one of the commercially available isomers and adhering strictly to the safety protocols outlined in its specific SDS.

References

As no specific data for this compound was found, this reference list pertains to related compounds and general chemical safety principles.

-

4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5 . European Chemicals Bureau. Available at: [Link]

-

Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99% . Cole-Parmer. Available at: [Link]

-

4-Bromo-2-fluoro-5-methylphenol . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Safety data sheet - 4-Bromo-2-chlorophenol . CPAChem. (2023). Available at: [Link]

-

material safety data sheet - 2-bromo-4-chloro-6-methylphenol . Capot Chemical. (2018). Available at: [Link]

-

5-Bromo-4-chloro-2-methylphenol . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

4-Bromo-3-chloro-5-methylphenol . PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Strategic Discovery and Synthesis of Novel 4-Bromo-5-chloro-2-methylphenol Analogues

Abstract

Halogenated phenols are a cornerstone of medicinal chemistry and materials science, offering a scaffold with tunable physicochemical properties and diverse biological activities.[1][2][3] This technical guide provides a comprehensive framework for the rational design, synthesis, and characterization of novel analogues based on the 4-bromo-5-chloro-2-methylphenol core. We delve into the strategic considerations for synthesizing the core scaffold, followed by robust, field-proven methodologies for functional diversification at the phenolic hydroxyl group. This document serves as an in-depth resource for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to empower the discovery of next-generation bioactive molecules. Detailed experimental workflows, characterization data, and a discussion of potential applications are presented to create a self-validating guide for laboratory implementation.

Introduction: The Strategic Value of Halogenated Phenols

The Core Moiety: this compound

The this compound structure represents a synthetically intriguing and potentially valuable molecular scaffold. It is a highly substituted phenol featuring:

-

An activating, ortho-directing methyl group.

-

A strongly activating, ortho-, para-directing hydroxyl group.

-

Two distinct halogen atoms (bromine and chlorine) that significantly modulate the ring's electronic properties and lipophilicity.[3]

The presence and specific arrangement of these substituents create a unique electronic and steric environment. Halogen atoms, in particular, are known to enhance biological activity through mechanisms like halogen bonding, improved membrane permeability, and metabolic stability.[4][5] This makes the core structure a promising starting point for developing new chemical entities.

Rationale for Analogue Development: Tuning for Function

The primary motivation for synthesizing analogues of a core scaffold is to systematically explore the structure-activity relationship (SAR). By making targeted modifications, we can fine-tune properties to optimize for a desired biological effect, such as antimicrobial, antioxidant, or anticancer activity, which are common among halogenated phenols.[2][6][7]

Our strategy focuses on two main avenues of diversification:

-

O-Alkylation (Etherification): Introducing various alkyl or aryl-alkyl chains to the phenolic oxygen can systematically alter lipophilicity, steric bulk, and hydrogen bonding capacity. This is a classic and effective method for modifying phenolic drug candidates.[8]

-

O-Acylation (Esterification): Converting the phenol to an ester can create prodrugs that improve bioavailability, as the ester can be cleaved in vivo to release the active phenolic compound. This also allows for the introduction of a wide range of functional groups via the acyl chain.[8]

Strategic Synthesis and Discovery Workflow

Our overall approach is designed to be logical, efficient, and yield a diverse library of novel compounds for screening. The workflow is grounded in established chemical principles and prioritizes robust, scalable reactions.

Caption: Overall workflow for the discovery of novel analogues.

Synthetic Strategies and Methodologies

The successful synthesis of the target analogues hinges on a robust and regioselective synthesis of the core scaffold, followed by high-yielding diversification reactions.

Synthesis of the Core Scaffold: this compound

The synthesis of this specific isomer is not widely reported, necessitating a rational, multi-step approach. We propose a synthesis starting from commercially available 5-chloro-2-methylphenol. The key challenge is the regioselective introduction of the bromine atom.

Causality of the Synthetic Route:

-

Starting Material: 5-chloro-2-methylphenol is selected as it already contains two of the required substituents in the correct relative positions.

-

Regioselectivity of Bromination: In electrophilic aromatic substitution, the powerful activating and directing effects of the hydroxyl group (-OH) dominate. The -OH group is strongly ortho-, para-directing. The position para to the hydroxyl group (C4) is sterically accessible and electronically activated. The ortho position (C6) is also activated but is more sterically hindered by the adjacent methyl group. Therefore, bromination is predicted to occur selectively at the C4 position. A well-established method for this is the use of N-Bromosuccinimide (NBS) in a suitable solvent.[9]

Caption: Proposed synthetic and diversification pathways.

Strategies for Analogue Diversification

With the core scaffold in hand, diversification is achieved through two reliable reactions targeting the phenolic hydroxyl group.

-

Williamson Ether Synthesis (O-Alkylation): This is a robust SN2 reaction. The phenol is first deprotonated with a mild base (e.g., K2CO3) to form the more nucleophilic phenoxide. This anion then displaces a halide from an alkyl halide (R-X) to form the ether. The choice of an aprotic polar solvent like acetone or acetonitrile facilitates the reaction by solvating the counter-ion without interfering with the nucleophile.

-

Esterification (O-Acylation): The reaction of the phenol with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides the corresponding ester. The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

Detailed Experimental Protocols

Disclaimer: All procedures must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General Experimental Conditions

-

Reagents: All reagents were purchased from commercial suppliers (e.g., Sigma-Aldrich, Alfa Aesar) and used without further purification unless otherwise noted.

-

Solvents: Anhydrous solvents were used where specified.

-

Reaction Monitoring: Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates with visualization under UV light (254 nm) and/or by staining with potassium permanganate.

-

Instrumentation: Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of this compound (Core Scaffold)

Causality & Trustworthiness: This protocol is adapted from standard, reliable methods for the regioselective bromination of activated phenols.[9] The use of acetic acid as a solvent provides a polar medium to facilitate the reaction, and the workup is designed to effectively remove the solvent and succinimide byproduct.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methylphenol (10.0 g, 70.1 mmol).

-

Dissolution: Add glacial acetic acid (100 mL) and stir until the solid is fully dissolved.

-

Reagent Addition: In a single portion, add N-bromosuccinimide (NBS) (12.5 g, 70.1 mmol, 1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the consumption of the starting material by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).

-

Workup:

-

Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (150 mL) and water (100 mL). Transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a hexanes/dichloromethane mixture to afford the title compound as a white to off-white solid.

Protocol 2: General Procedure for O-Alkylation (Ether Analogues)

Causality & Trustworthiness: This classic Williamson ether synthesis protocol uses potassium carbonate as an inexpensive and effective base that is easily filtered off post-reaction. Acetone is an ideal solvent due to its polarity and appropriate boiling point for reflux.

-

Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 4.5 mmol), anhydrous potassium carbonate (K2CO3) (1.24 g, 9.0 mmol, 2.0 eq), and anhydrous acetone (20 mL).

-

Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (5.0 mmol, 1.1 eq).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C). Stir vigorously for 6-18 hours, monitoring by TLC.

-

Workup:

-

Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether analogue.

Protocol 3: General Procedure for O-Acylation (Ester Analogues)

Causality & Trustworthiness: This protocol uses triethylamine as a soluble organic base to scavenge the HCl formed during the reaction, preventing side reactions and driving the equilibrium towards the product. Dichloromethane is an excellent, inert solvent for this transformation.

-

Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.5 mmol), and anhydrous dichloromethane (DCM) (20 mL). Cool the flask to 0°C in an ice bath.

-

Base Addition: Add triethylamine (Et3N) (0.75 mL, 5.4 mmol, 1.2 eq) via syringe.

-

Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (4.7 mmol, 1.05 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Workup:

-

Quench the reaction by adding 1M HCl (10 mL).

-

Transfer to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

-

-

Isolation & Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude residue by flash column chromatography.

Characterization and Data Summary

Structural confirmation and purity assessment are critical for validating the successful synthesis of each new analogue.

-

¹H NMR: Confirms the structure by showing the characteristic chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons.

-

¹³C NMR: Provides evidence for the carbon framework of the molecule.

-

Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate molecular weight. The characteristic isotopic pattern for compounds containing both bromine and chlorine is a key diagnostic feature.

-

Purity (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compounds, which should typically be >95% for biological screening.

Table 1: Representative Data for Synthesized Analogues

| Compound ID | R Group (Modification) | Synthesis Protocol | Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ, ppm) | Purity (%) |

| Core | -H | Protocol 1 | 85 | 78-80 | 7.31 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H) | >98 |

| ANA-01 | -CH₂CH₃ (Ethyl ether) | Protocol 2 | 78 | 45-47 | 4.05 (q, 2H, -OCH₂-), 1.42 (t, 3H, -CH₃) | >97 |

| ANA-02 | -CH₂Ph (Benzyl ether) | Protocol 2 | 82 | 91-93 | 5.10 (s, 2H, -OCH₂-), 7.30-7.45 (m, 5H) | >98 |

| ANA-03 | -C(O)CH₃ (Acetate ester) | Protocol 3 | 91 | 62-64 | 2.35 (s, 3H, -C(O)CH₃) | >99 |

| ANA-04 | -C(O)Ph (Benzoate ester) | Protocol 3 | 88 | 110-112 | 8.15 (d, 2H, Ar-H), 7.50-7.70 (m, 3H) | >97 |

Potential Applications and Future Directions

The library of synthesized analogues serves as a valuable resource for screening in various biological assays.

-

Antimicrobial Activity: Halogenated phenols are well-known for their antimicrobial properties.[4][7] The synthesized compounds should be tested against a panel of Gram-positive and Gram-negative bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

-

Antioxidant Potential: The phenolic hydroxyl group is a classic antioxidant motif. Assays such as the DPPH radical scavenging assay can quantify the antioxidant capacity of the parent phenol and its ester analogues (which may act as pro-drugs).

-

Anticancer Screening: Many small-molecule enzyme inhibitors contain halogenated aromatic rings. The library could be screened against various cancer cell lines to identify potential antiproliferative agents.

Future work should focus on expanding the library with more diverse functional groups and exploring C-H functionalization or cross-coupling reactions to modify the aromatic ring itself, further probing the SAR of this promising scaffold.[10]

Conclusion

This guide provides a comprehensive and scientifically-grounded framework for the synthesis and discovery of novel this compound analogues. By detailing not only the "how" but also the "why" of each experimental step, we have laid out a self-validating pathway from rational design to a fully characterized library of new chemical entities. The robust protocols for scaffold synthesis, O-alkylation, and O-acylation are designed for high yield and purity, enabling the generation of high-quality compounds ready for biological evaluation. This work establishes a strong foundation for future research and the potential discovery of new bioactive agents for pharmaceutical or agrochemical applications.

References

-

ResearchGate. Strategies for synthesis of densely functionalized phenols. Available from: [Link]

-

National Institutes of Health (NIH). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Available from: [Link]

-

ResearchGate. Selected methods for the synthesis of phenols. Available from: [Link]

-

MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available from: [Link]

-

ResearchGate. Synthesis of meta-functionalized phenols and anilines. Available from: [Link]

-

MDPI. Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. Available from: [Link]

-

National Institutes of Health (NIH). The biological action of chlorophenols. Available from: [Link]

- Google Patents. Halogenated phenols - US2811566A.

-

PubMed. Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. Available from: [Link]

-

MDPI. Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. Available from: [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available from: [Link]

-

National Institutes of Health (NIH). Bromophenols in Marine Algae and Their Bioactivities. Available from: [Link]

-

MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available from: [Link]

-

PubChem. 5-Bromo-4-chloro-2-methylphenol. Available from: [Link]

-

ResearchGate. Halogenase Engineering for the Generation of New Natural Product Analogues. Available from: [Link]

- Google Patents. Process for producing 4-bromo-2-chlorophenols - US4223166A.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity [mdpi.com]

- 9. 4-BROMO-2-CHLORO-6-METHYLPHENOL synthesis - chemicalbook [chemicalbook.com]

- 10. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 4-Bromo-5-chloro-2-methylphenol from p-Cresol

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-5-chloro-2-methylphenol, a valuable halogenated phenol derivative, starting from the readily available precursor, p-cresol (4-methylphenol). The protocol details a two-step electrophilic aromatic substitution strategy involving sequential bromination and chlorination. This application note is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Halogenated Phenols

Halogenated phenols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility spans across the pharmaceutical, agrochemical, and materials science industries. The introduction of halogen atoms onto a phenol ring can significantly modulate the physicochemical properties of the parent molecule, influencing its reactivity, lipophilicity, and biological activity. This compound, in particular, is a key intermediate for the synthesis of various targeted therapeutic agents and specialized polymers.

The synthesis of polysubstituted phenols with precise regiochemical control can be challenging.[1] This guide outlines a logical and efficient pathway to achieve the desired substitution pattern on the p-cresol scaffold.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound from p-cresol proceeds via a two-step electrophilic aromatic substitution (SEAr) pathway. The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are both ortho-, para-directing and activating groups.[2] This inherent directing effect is leveraged to achieve the desired substitution pattern.

Step 1: Ortho-Bromination of p-Cresol

The initial step involves the selective bromination of p-cresol at the position ortho to the hydroxyl group. The hydroxyl group is a more powerful activating group than the methyl group, thus directing the incoming electrophile (bromine) primarily to the positions ortho to it (positions 2 and 6). Since the para position is occupied by the methyl group, bromination occurs at one of the ortho positions.

Step 2: Ortho-Chlorination of 2-Bromo-4-methylphenol

The second step is the chlorination of the intermediate, 2-bromo-4-methylphenol. The existing substituents on the ring (hydroxyl, methyl, and bromo) will direct the incoming chlorine atom. The strong activating and ortho-directing hydroxyl group will primarily influence the position of chlorination to the remaining vacant ortho position (position 6).

Visualizing the Synthetic Pathway

The following diagram illustrates the sequential halogenation of p-cresol to yield the target compound.

Caption: Synthetic route from p-cresol to this compound.

Detailed Experimental Protocols

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| p-Cresol (4-methylphenol) | Reagent Grade, ≥99% | Major Chemical Supplier | |

| Bromine (Br₂) | Reagent Grade, ≥99.5% | Major Chemical Supplier | Corrosive and Toxic |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Major Chemical Supplier | Toxic and Carcinogenic |

| Chlorine (Cl₂) | Gas or in solution | Major Chemical Supplier | Toxic and Corrosive |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Major Chemical Supplier | Corrosive |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Major Chemical Supplier | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||

| Sodium Sulfite (Na₂SO₃) | Saturated Aqueous Solution | ||

| Magnesium Sulfate (MgSO₄) | Anhydrous | ||